![molecular formula C10H19N B1362824 (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 380228-03-5](/img/structure/B1362824.png)
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, commonly known as (-)-Cytisine, is a natural alkaloid compound found in plants such as Laburnum anagyroides, Cytisus laburnum, and Sophora tomentosa. This compound has been used for centuries as a traditional medicine to treat various ailments, including respiratory diseases, and has recently gained attention for its potential therapeutic applications.
科学的研究の応用
Overview
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is studied for its potential applications in various scientific domains. Although the direct studies on this specific compound are limited, the research on related octane compounds and octane boosters can provide insights into its potential applications and characteristics. Below are some studies on octane-related compounds and their implications which might be relevant.
Enhancing the Anti-knock Quality of Gasoline
A systematic review highlighted the introduction of promising components to enhance the anti-knock quality of gasoline. These components, including bioethanol, prenol, furan mixtures, dimate, and isooctene (di-isobutylene), were studied for their synergetic chemical, physical, mechanical, and environmental characteristics when mixed with low-octane hydrocarbon fractions. The development of these components aimed at producing environmentally friendly high-octane motor gasoline, potentially reducing harmful exhaust emissions without significant environmental impact (Abdellatief et al., 2021).
Risk Assessment for Combustion Products of Gasoline Additives
The risk assessment of the combustion products of gasoline additives, specifically Methylcyclopentadienyl manganese tricarbonyl (MMT), was conducted in Canada. The study focused on the potential health concerns from manganese oxides produced on combustion, given the known neurotoxicity of chronic inhalation of manganese. The assessment revealed that Mn derived from the combustion of MMT-containing gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).
Impact Assessment of Metal-Based Octane Boosters
An extensive literature review on the impact assessment of metal-based octane boosters, such as MMT and Ferrocene, was carried out. These additives have been used for many years but have raised concerns regarding their effects on engine components, emissions control systems performance, and durability, as well as health and environmental impacts. The review provided a comprehensive understanding of the impacts, including the detrimental effects on vehicle engine components and the emissions of metallic oxides on combustion, leading to health and environmental effects (Afotey, 2018).
Catalytic Reforming of Liquid Hydrocarbons
A review reported on the catalytic reforming of liquid hydrocarbon fuels, including iso-octane and toluene as surrogates of gasoline, for hydrogen production. The research demonstrated various supported transition metal formulations and developed catalysts with prolonged catalytic stability, higher activity, and sulfur tolerance ability for the reforming process of gasoline and diesel for hydrogen station and fuel processor system applications (Moon, 2011).
Ethanol Blends in Spark Ignition Engines
A critical review was conducted on ethanol blends in spark ignition (SI) engines, exploring ethanol's role as an octane booster and its potential engine thermal efficiency gain. The review addressed the octane rating and octane index of gasoline fuels, the effectiveness of using ethanol as an octane booster, and the impact of ethanol blends on the vehicle mileage range. This research is pertinent as it provides insights into how ethanol and potentially other octane boosters can be effectively used in modern transportation (Wang et al., 2017).
特性
IUPAC Name |
(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-PSASIEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC(C1)(C)C)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361435 |
Source


|
| Record name | (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380228-03-5 |
Source


|
| Record name | (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)
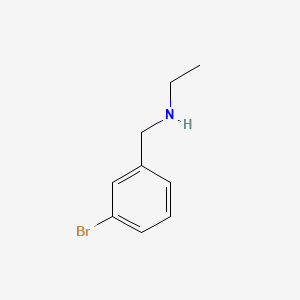
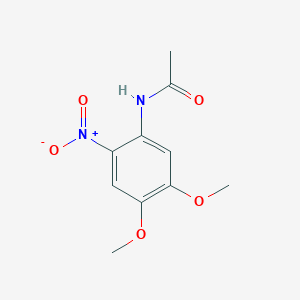
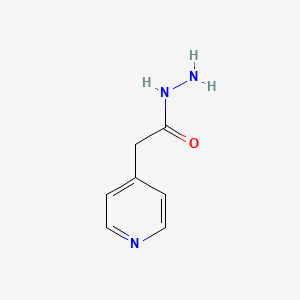
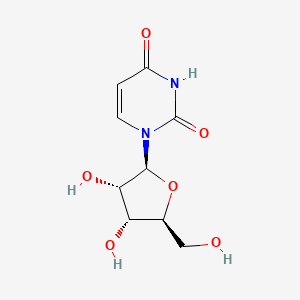
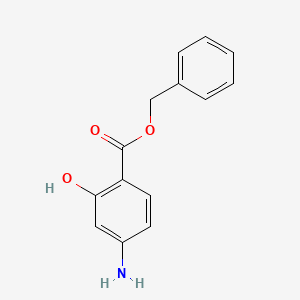
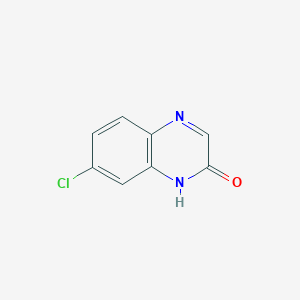
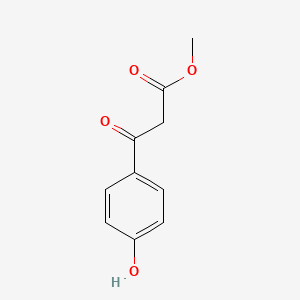
![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
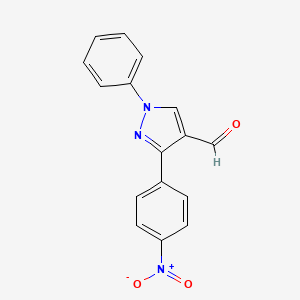
![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)
![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)